molecular formula C11H10F3N3O2 B2855172 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1795426-66-2

5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2855172
CAS No.: 1795426-66-2
M. Wt: 273.215
InChI Key: PAPQGLUBBDNUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-5(2)6-3-7(10(18)19)17-9(15-6)4-8(16-17)11(12,13)14/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPQGLUBBDNUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is its function as an inhibitor of tropomyosin receptor kinases (Trk). These kinases are critical in various signaling pathways that regulate cell growth and differentiation. Inhibitors of Trk have shown promise in treating several conditions, including:

  • Cancer : Targeting Trk kinases can hinder tumor growth and metastasis.
  • Neurological Disorders : Trk inhibitors may also play a role in managing neurodegenerative diseases by modulating neurotrophic signaling pathways .

Antituberculosis Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit potential antituberculosis activity. A study identified that specific structural modifications could enhance the efficacy against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis .

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a scaffold for synthesizing novel compounds with varied biological activities. Researchers have been exploring its derivatives to develop new pharmaceuticals with improved potency and selectivity .

Case Studies

StudyFocusFindings
Trk Kinase Inhibition Evaluated the inhibitory effects on Trk kinasesDemonstrated significant inhibition leading to reduced cancer cell proliferation .
Antituberculosis Screening Assessed the activity against Mycobacterium tuberculosisIdentified promising leads for further development .
Synthetic Modifications Investigated structural variationsFound that modifications can enhance biological activity and selectivity .

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₁H₁₀F₃N₃O₂
  • Molecular Weight : 273.21 g/mol (calculated from formula)
  • CAS Number : 1798731-85-7
  • Purity : 95% (typical commercial grade)
  • Key Substituents :
    • Isopropyl group at position 4.
    • Trifluoromethyl group at position 2.
    • Carboxylic acid at position 7.

Its discontinuation in commercial catalogs (e.g., CymitQuimica Ref: 10-F429355) suggests challenges in synthesis, stability, or niche applications .

Comparison with Structural Analogues

The compound’s structural analogues differ in substituent groups, positions, and physicochemical properties. Below is a comparative analysis:

2.1. Substituent Variations at Position 5
Compound Name Molecular Formula MW (g/mol) CAS Number Substituent at Position 5 Purity Key Differences
5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₁H₁₀F₃N₃O₂ 273.21 1798731-85-7 Isopropyl 95% Reference compound
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₁H₈F₃N₃O₂ 283.21 1795475-02-3 Cyclopropyl 95% Smaller, rigid substituent; may reduce steric hindrance
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₉H₆F₃N₃O₂ 245.16 1018143-96-8 Methyl 95% Shorter alkyl chain; lower molecular weight
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₃H₁₀F₃N₅O₂ 325.25 1171045-38-7 1,3-Dimethylpyrazole 95% Bulky aromatic substituent; potential for enhanced π-π interactions

Impact :

  • Isopropyl vs. Cyclopropyl : Cyclopropyl’s rigidity may improve metabolic stability but reduce solubility compared to isopropyl .
  • Methyl vs. Isopropyl : Methyl’s smaller size could enhance membrane permeability but reduce target binding affinity .
2.2. Positional Isomerism
Compound Name Molecular Formula MW (g/mol) CAS Number Substituent Positions Purity
7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid C₁₁H₁₀F₃N₃O₂ 273.21 1784657-90-4 Isopropyl at 7, carboxylic acid at 5 95%

Key Difference :

  • Carboxylic acid and isopropyl groups are swapped between positions 5 and 7.
2.3. Aromatic and Heterocyclic Substituents
Compound Name Molecular Formula MW (g/mol) CAS Number Substituent at Position 5 Purity
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₄H₇F₄N₃O₂ 325.22 310451-82-2 4-Fluorophenyl 95%
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₂H₆F₃N₃O₃ 297.19 313968-60-4 Furan-2-yl 95%

Impact :

  • Aromatic substituents (e.g., 4-fluorophenyl) enhance lipophilicity and may improve binding to hydrophobic enzyme pockets .

Biological Activity

5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyrimidine core with an isopropyl group and a trifluoromethyl substituent, which may enhance its biological activity by influencing lipophilicity and receptor binding.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound demonstrated an IC50 value of 0.126 µM against MDA-MB-231 cells, indicating strong antiproliferative effects compared to non-cancerous cell lines like MCF10A, which exhibited significantly less sensitivity .

The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases associated with cancer progression. For example, it has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in tumor metastasis and invasion processes .

Safety and Toxicity

Toxicological assessments reveal that the compound exhibits a favorable safety profile. In vivo studies conducted on Kunming mice showed no acute toxicity at doses up to 2000 mg/kg. Furthermore, pharmacokinetic evaluations indicated a clearance rate of 82.7 ± 1.97 mL/h/kg and an oral bioavailability of 31.8% following administration at 10 mg/kg .

Data Tables

Parameter Value
IC50 (MDA-MB-231)0.126 µM
Oral Bioavailability31.8%
Clearance Rate82.7 ± 1.97 mL/h/kg
Acute Toxicity (in mice)No toxicity at 2000 mg/kg

Case Study 1: Antiviral Activity

In addition to anticancer properties, certain pyrazolo[1,5-a]pyrimidine derivatives have exhibited antiviral activity. A study demonstrated that related compounds significantly reduced viral loads in a mouse model infected with influenza A virus, showcasing their potential as antiviral agents .

Case Study 2: Selective Kinase Inhibition

Another investigation focused on the selective inhibition of cyclin-dependent kinases (CDKs). The compound displayed significant inhibition against CDK6 with an IC50 value comparable to established inhibitors like Abemaciclib, suggesting its potential utility in treating cancers driven by CDK dysregulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized by reacting 5-amino-pyrazole precursors with β-keto esters or diketones under reflux in ethanol or toluene . Key steps include:

  • Cyclocondensation : Temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Functionalization : Introducing the isopropyl and trifluoromethyl groups via nucleophilic substitution or metal-catalyzed coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/cyclohexane) .
    • Analytical Validation : Confirm structure and purity via 1H/13C^1H/^{13}C NMR, HRMS, and elemental analysis (e.g., C: 61.65% calculated vs. 61.78% observed) .

Q. How is the structural integrity of this compound validated in academic research?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths/angles (e.g., pyrazole-pyrimidine dihedral angle: 1.31°) and hydrogen-bonding networks (C–H···O/N interactions) .
  • Spectroscopy : 1H^1H NMR detects aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F^{19}F NMR) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1042) .

Q. What are the recommended safety protocols for handling this compound?

  • Hazard Mitigation : Classified as an irritant (H302/H312/H332). Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation .
  • Storage : Store at 4°C in airtight containers under inert gas to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How do substituents (e.g., isopropyl vs. cyclopropyl) influence the compound’s bioactivity?

  • Case Study : Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate shows enhanced PI3K inhibition (IC₅₀: 50 nM) compared to phenyl-substituted analogs due to improved steric complementarity .
  • Methodological Approach :

  • Comparative assays : Test inhibition across kinase panels (e.g., PI3Kα/β/γ isoforms) .
  • Molecular docking : Simulate binding interactions using software like AutoDock Vina to rationalize substituent effects .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Troubleshooting :

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 enzymes) to explain reduced in vivo efficacy .
  • Solubility optimization : Modify carboxylate group to ester prodrugs (e.g., ethyl ester derivatives) for enhanced bioavailability .
    • Data normalization : Use internal standards (e.g., β-actin in Western blots) to control for batch-to-batch variability .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Workflow :

  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory potency (pIC₅₀) .
    • Validation : Synthesize top-ranked virtual hits and validate via SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.